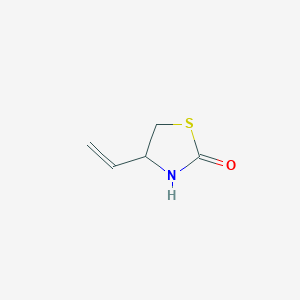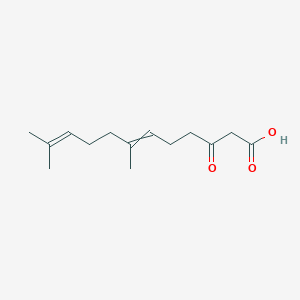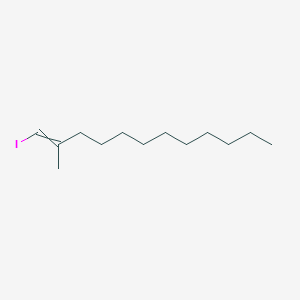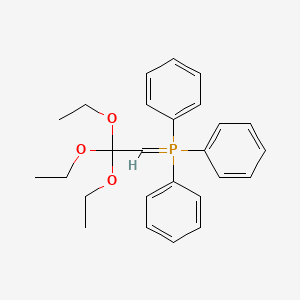![molecular formula C20H22N4O2S2 B14331512 N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide CAS No. 111416-65-0](/img/structure/B14331512.png)
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide is a synthetic thiourea derivative known for its potential antifungal properties. This compound has been studied for its interaction with various biological systems, particularly in the context of antifungal therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide typically involves the condensation of benzoyl isothiocyanate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiourea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiourea derivatives.
Biology: Studied for its antifungal properties, particularly against Cryptococcus neoformans.
Industry: Possible applications in the development of antifungal coatings and materials.
Mechanism of Action
The mechanism of action of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell death. It may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects .
Comparison with Similar Compounds
Similar Compounds
N-(butylcarbamothioyl)benzamide: Another thiourea derivative with similar antifungal properties.
Benzamide: A simpler compound with various biological activities.
Thiourea: A basic structure that forms the core of many thiourea derivatives.
Uniqueness
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide stands out due to its specific structure, which enhances its antifungal activity. The presence of both benzoyl and thiourea groups contributes to its unique mechanism of action and broad-spectrum antifungal properties .
Properties
CAS No. |
111416-65-0 |
|---|---|
Molecular Formula |
C20H22N4O2S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide |
InChI |
InChI=1S/C20H22N4O2S2/c25-17(15-9-3-1-4-10-15)23-19(27)21-13-7-8-14-22-20(28)24-18(26)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,21,23,25,27)(H2,22,24,26,28) |
InChI Key |
YXJWYSJVAONOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCCCCNC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)



![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
